2-Bromo-2-(2-methylphenyl)acetonitrile
Description
2-Bromo-2-(2-methylphenyl)acetonitrile (CAS: Not explicitly provided in evidence) is a brominated aromatic nitrile characterized by a methyl substituent at the ortho position of the phenyl ring and a bromine atom adjacent to the nitrile group. This compound is structurally significant due to the steric and electronic effects imparted by the ortho-methyl group, which can influence reactivity in synthetic pathways such as nucleophilic substitutions, coupling reactions, or cyclizations.
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-bromo-2-(2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrN/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9H,1H3 |
InChI Key |
ZTASVTHOECLXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-bromo-2-(2-methylphenyl)acetonitrile with structurally related brominated arylacetonitriles, focusing on substituent effects, synthetic routes, reactivity, and applications.
Substituent Position and Electronic Effects
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-chloro derivative) increase the electrophilicity of the nitrile carbon, enhancing nucleophilic substitution efficiency. Conversely, electron-donating groups (e.g., isopropoxy) stabilize intermediates but may require harsher reaction conditions .
Key Observations :
- Bromination using NBS with dibenzoyl peroxide in diethyl carbonate (for 4-isopropoxy derivative) achieves a moderate yield (60%), suggesting that solvent polarity and catalyst choice significantly influence efficiency .
- The absence of yield data for the ortho-methyl analog in the evidence highlights a gap in available literature, necessitating further experimental validation.
Key Observations :
- Aromatic bromoacetonitriles (e.g., ortho-methyl or para-chloro derivatives) are typically less water-soluble than aliphatic analogs (e.g., methyldibromo glutaronitrile) due to hydrophobic aromatic rings .
Reactivity in Functionalization Reactions
- Nucleophilic Substitution : The bromine atom in 2-bromo-2-(2-methylphenyl)acetonitrile is susceptible to substitution by nucleophiles (e.g., amines, thiols). Steric hindrance from the ortho-methyl group may slow kinetics compared to less hindered analogs .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki) with aryl boronic acids is feasible, though ortho-substituents may necessitate tailored ligands or elevated temperatures .
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